molecular formula C8H10N2O2 B158243 2-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 1956-21-4

2-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No.: B158243
CAS No.: 1956-21-4
M. Wt: 166.18 g/mol
InChI Key: FQFVANSXYKWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(pyridin-4-yl)propanoic acid is an alanine derivative that features a pyridine ring attached to the β-carbon of the amino acid structure

Biochemical Analysis

Biochemical Properties

2-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids .

Cellular Effects

This compound impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely mediated through its interaction with specific receptors and signaling molecules within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing physical and mental performance . At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and experimental conditions used.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid typically involves the reaction of alanine derivatives with pyridine compounds. One common method includes the use of zinc dust and zinc formate, followed by recrystallization using a mixture of ethanol and water . Another approach involves the use of oxazolone derivatives for stereoselective synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.

    Reduction: Reduction reactions can be performed using reducing agents to convert the pyridine ring to a piperidine ring.

    Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propanoic acid
  • 3-(4-Pyridinyl)propanoic acid
  • 3-(3-Pyridyl)propionic acid

Uniqueness

2-Amino-3-(pyridin-4-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it particularly valuable in research focused on anabolic hormone secretion and mental performance enhancement.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902563
Record name NoName_3085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-21-4
Record name 4-Pyridylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 4
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 5
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 6
2-Amino-3-(pyridin-4-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.